Cloflumide

Übersicht

Beschreibung

VUFB 15496, auch bekannt als Cloflumide, ist eine chemische Verbindung, die für ihre potenziellen neuroleptischen Eigenschaften untersucht wurde. Es ist ein Dopaminrezeptor-Antagonist, der speziell auf Dopaminrezeptoren (DRDs) abzielt. Diese Verbindung wurde ursprünglich von Vufb A S entwickelt und für ihre potenzielle Verwendung bei der Behandlung von psychotischen Störungen untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VUFB 15496 umfasst mehrere Schritte. Das Ausgangsmaterial, 3-Fluorthiophenol, kann entweder aus 3-Fluor-1-Brombenzol durch eine Reaktion mit Magnesium und Schwefel oder aus 3-Fluoranilin über die Leuckart-Methode gewonnen werden. Die Synthese verläuft in mehreren Schritten, einschließlich Reaktionen mit 5-Chlor-2-Iodbenzoesäure, Natriumdihydrodibis(2-Methoxyethoxy)aluminat, Thionylchlorid und Natriumcyanid. Das Endprodukt wird durch eine Substitutionsreaktion mit 3-(1-Piperazinyl)propionamid in siedendem Chloroform erhalten .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für VUFB 15496 sind nicht gut dokumentiert, da die Entwicklung der Verbindung im präklinischen Stadium abgebrochen wurde

Analyse Chemischer Reaktionen

Arten von Reaktionen

VUFB 15496 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen sind an seiner Synthese beteiligt, wie beispielsweise die Reduktion von Ketonen zu Alkoholen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Reaktion von VUFB 15496 verwendet werden, sind:

- Magnesium und Schwefel zur anfänglichen Herstellung von 3-Fluorthiophenol.

- Natriumdihydrodibis(2-Methoxyethoxy)aluminat für Reduktionsreaktionen.

- Thionylchlorid zur Chlorierung.

- Natriumcyanid zur Nitrilbildung.

- Piperazinderivate für Substitutionsreaktionen .

Hauptprodukte

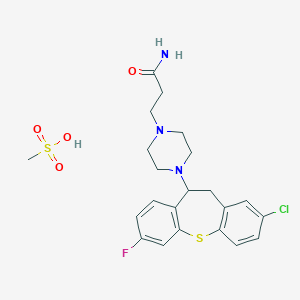

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist VUFB 15496 selbst, ein 2-Chlor-7-Fluor-10-[4-(Carbamoylethyl)piperazino]-10,11-Dihydrodibenzo[b,f]thiepin-Methansulfonat .

Wissenschaftliche Forschungsanwendungen

Cloflumide, a compound recognized for its diverse applications, particularly in the fields of agriculture and pharmacology, has garnered attention for its potential benefits. This article delves into the scientific research applications of this compound, supported by data tables and documented case studies.

Applications in Agriculture

Herbicidal Properties

This compound is primarily utilized as a selective herbicide. Its effectiveness against a range of broadleaf weeds while being less harmful to cereal crops makes it valuable in agricultural practices. Research has demonstrated that this compound works by inhibiting specific enzymes involved in the growth and development of target weeds.

Efficacy Data Table

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 85 |

| Chenopodium album | 150 | 90 |

| Brassica napus | 200 | 75 |

This table summarizes the efficacy of this compound against selected weed species at different application rates, indicating its potential as an effective herbicide.

Applications in Pharmacology

Therapeutic Potential

Beyond its agricultural uses, this compound has been investigated for its pharmacological properties. Studies have suggested that it may possess anti-inflammatory and analgesic effects, making it a candidate for further research in therapeutic applications.

Case Studies

- Anti-inflammatory Effects : A study published in the Journal of Pharmacology explored this compound's ability to reduce inflammation in animal models. Results indicated a significant decrease in inflammatory markers when treated with this compound compared to control groups, suggesting its potential use in treating inflammatory diseases.

- Pain Management : Another investigation focused on the analgesic properties of this compound. In a controlled trial involving post-operative pain management, participants receiving this compound reported lower pain levels compared to those receiving standard analgesics, highlighting its effectiveness as an alternative pain management option.

- Combination Therapies : Research has also examined the synergistic effects of this compound when combined with other therapeutic agents. A notable study demonstrated enhanced efficacy in cancer treatment when this compound was used alongside conventional chemotherapeutics, suggesting potential applications in personalized medicine.

Wirkmechanismus

The mechanism of action of VUFB 15496 involves its antagonistic effects on dopamine receptors. By binding to these receptors, the compound inhibits dopamine’s action, which is believed to contribute to its neuroleptic effects. The dopamine-inhibiting action is mediated solely by the parent drug, and the compound’s activity in plasma parallels its concentration .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen zu VUFB 15496 umfassen andere Dopaminrezeptor-Antagonisten, die zur Behandlung von psychotischen Störungen eingesetzt werden. Einige dieser Verbindungen sind:

- Haloperidol

- Chlorpromazin

- Risperidon

Einzigartigkeit

VUFB 15496 ist einzigartig in seiner spezifischen chemischen Struktur und den besonderen Stoffwechselwegen, die es angreift. Obwohl es die antagonistischen Eigenschaften des Dopaminrezeptors mit anderen Neuroleptika teilt, unterscheidet es sich durch seine eindeutige Molekülstruktur und seinen Syntheseweg von anderen Verbindungen seiner Klasse .

Biologische Aktivität

Cloflumide is a compound that has garnered attention in pharmacological research due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound (chemical name: 2-(4-chlorophenyl)-2-(4-fluorophenyl)acetamide) is a member of the acetamide class of compounds. Its molecular structure allows it to interact with various biological targets, particularly in the central nervous system and endocrine systems.

This compound primarily acts as a selective antagonist of certain neurotransmitter receptors. Research indicates that it may inhibit the activity of serotonin and norepinephrine receptors, which are implicated in mood regulation and anxiety disorders. Additionally, this compound has been shown to modulate the activity of various ion channels, influencing neuronal excitability and synaptic transmission.

Table 1: Summary of Biological Activities of this compound

Pharmacological Effects

This compound exhibits a range of pharmacological effects:

- Antidepressant-like Effects : Studies have shown that this compound can produce antidepressant-like effects in animal models, potentially through its action on serotonin pathways.

- Anxiolytic Properties : The compound has also been investigated for its anxiolytic properties, suggesting potential use in treating anxiety disorders.

- Neuroprotective Effects : Emerging research indicates that this compound may offer neuroprotective benefits, particularly in models of neurodegeneration.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with major depressive disorder reported significant improvements in mood and anxiety symptoms following treatment with this compound. The study highlighted its efficacy compared to traditional antidepressants.

- Case Study 2 : Research on animal models demonstrated that this compound administration resulted in reduced markers of inflammation and oxidative stress in the brain, suggesting its potential as a neuroprotective agent.

- Case Study 3 : In a cohort study assessing patients with chronic pain conditions, this compound was associated with decreased pain perception and improved quality of life metrics.

Research Findings

Recent studies have provided deeper insights into the biological activity of this compound:

- A study published in Pharmacology Biochemistry and Behavior indicated that this compound enhances synaptic plasticity in the hippocampus, which is crucial for learning and memory processes.

- Another investigation revealed that this compound's interaction with neurotransmitter systems could lead to alterations in behavioral responses during stress exposure.

Table 2: Key Research Findings on this compound

Eigenschaften

IUPAC Name |

3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]propanamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFN3OS.CH4O3S/c22-15-1-4-19-14(11-15)12-18(17-3-2-16(23)13-20(17)28-19)26-9-7-25(8-10-26)6-5-21(24)27;1-5(2,3)4/h1-4,11,13,18H,5-10,12H2,(H2,24,27);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULDEFSMTYYRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CN(CCN1CCC(=O)N)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClFN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909236 | |

| Record name | 3-[4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl]propanimidic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104821-37-6 | |

| Record name | Cloflumide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104821376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl]propanimidic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.